molecular formula C14H12N2O B1282718 8-(Benzyloxy)imidazo[1,2-a]pyridine CAS No. 96428-16-9

8-(Benzyloxy)imidazo[1,2-a]pyridine

Cat. No. B1282718
Key on ui cas rn: 96428-16-9
M. Wt: 224.26 g/mol
InChI Key: LDJVMJRATISVRW-UHFFFAOYSA-N
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Patent
US08618079B2

Procedure details

As shown in FIG. 6, concentrated HCl (34 mL, 345 mmol) was added drop-wise to 2-bromo-1,1-diethoxyethane 17 (29.56, 150 mmol) at room temperature in a 250-mL three neck round bottomed flask. The mixture was then heated at 55° C. for 30 minutes. The pale yellow mixture was then cooled to 0° C. and anhydrous Na2SO4 (64 g) added and the reaction stirred for 1.0 hour. The reaction mixture now containing crude bromoacetaldehyde 18 was filtered into a three neck 1000-mL round bottomed flask and the cake washed with ethanol (100 mL). The flask was then cooled to 0° C. and 2- amino-3-benzyloxypyridine 19 (10.0 g, 50 mmol) added portion wise followed by the addition of NaHCO3 (42 g, 500 mmol). There was evolution of gas. After the bubbling had ceased, the mixture was refluxed at 70° C. for 1.0 hour. The reaction mixture was then cooled to room temperature, filtered and concentrated under reduced pressure. CH2Cl2 was added to the residue at 0° C. and 40% NaOH (30 mL) added to pH 10. The mixture was then diluted with water (100 mL) and the organic phase separated, dried (Na2SO4) and concentrated under reduced pressure. Purification on silica gel (CombiFlash, Heptanes/EtOAc elution) afforded 8-benzyloxy-imidazo[1,2-α]pyridine 24 as colorless needles. 7.2 g, 64%, yield.
Name
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
150 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
42 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.Br[CH2:3][CH:4](OCC)OCC.[O-]S([O-])(=O)=O.[Na+].[Na+].BrCC=O.[NH2:22][C:23]1[C:28]([O:29][CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[CH:27][CH:26]=[CH:25][N:24]=1.C([O-])(O)=O.[Na+]>>[CH2:30]([O:29][C:28]1[C:23]2[N:24]([CH:3]=[CH:4][N:22]=2)[CH:25]=[CH:26][CH:27]=1)[C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1 |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
34 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
150 mmol
Type
reactant
Smiles
BrCC(OCC)OCC
Name
three
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
64 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=O
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC=CC=C1OCC1=CC=CC=C1
Step Six
Name
Quantity
42 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 1.0 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The pale yellow mixture was then cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
was filtered into a three neck 1000-mL round bottomed flask
WASH
Type
WASH
Details
the cake washed with ethanol (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The flask was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed at 70° C. for 1.0 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
CH2Cl2 was added to the residue at 0° C.
ADDITION
Type
ADDITION
Details
40% NaOH (30 mL) added to pH 10
ADDITION
Type
ADDITION
Details
The mixture was then diluted with water (100 mL)
CUSTOM
Type
CUSTOM
Details
the organic phase separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification on silica gel (CombiFlash, Heptanes/EtOAc elution)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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